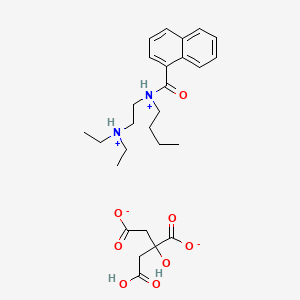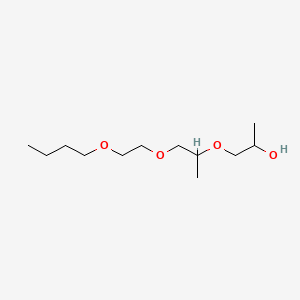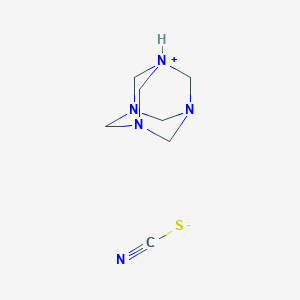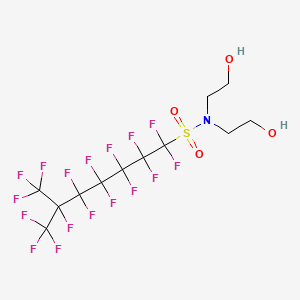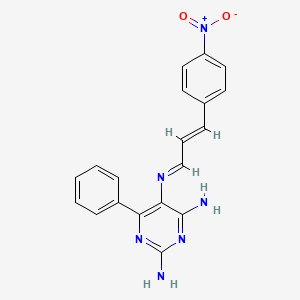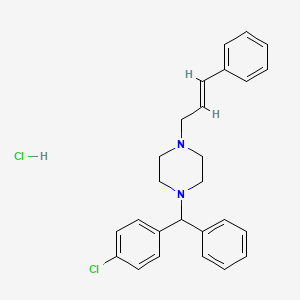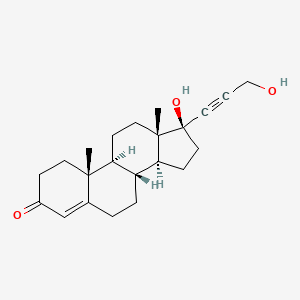![molecular formula C15H26O B12676585 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL CAS No. 85392-41-2](/img/structure/B12676585.png)
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Dimethylbicyclo[221]hept-2-YL)-2-ethyl-2-buten-1-OL is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3-dimethylbicyclo[2.2.1]hept-2-ene with ethyl vinyl ketone under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires careful temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the overall cost .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- **4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl-2-methylcyclohexanone
- **3,3-Dimethylbicyclo[2.2.1]hept-2-ylformamide
- **(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanamine
Uniqueness
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL stands out due to its unique bicyclic structure and the presence of both an ethyl and a butenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
85392-41-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(E)-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-ethylbut-2-en-1-ol |
InChI |
InChI=1S/C15H26O/c1-4-11(10-16)5-8-14-12-6-7-13(9-12)15(14,2)3/h5,12-14,16H,4,6-10H2,1-3H3/b11-5+ |
InChI Key |
IEHRSGLWAAYRDG-VZUCSPMQSA-N |
Isomeric SMILES |
CC/C(=C\CC1C2CCC(C2)C1(C)C)/CO |
Canonical SMILES |
CCC(=CCC1C2CCC(C2)C1(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


